molecular formula C8H16O6 B074551 2,3-DI-O-Methyl-D-glucopyranose CAS No. 1133-45-5

2,3-DI-O-Methyl-D-glucopyranose

Cat. No. B074551
CAS RN: 1133-45-5
M. Wt: 208.21 g/mol
InChI Key: SQYIWHJCOMWKNU-KEWYIRBNSA-N
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Description

2,3-DI-O-Methyl-D-glucopyranose is a chemical compound with the molecular formula C8H16O6 . It has an average mass of 208.209 Da and a monoisotopic mass of 208.094681 Da . It has 4 of 5 defined stereocenters .


Molecular Structure Analysis

2,3-DI-O-Methyl-D-glucopyranose has a molecular structure that includes 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds . Its structure also contains 1 primary alcohol, 1 secondary alcohol, and 3 ether (aliphatic) groups .


Physical And Chemical Properties Analysis

2,3-DI-O-Methyl-D-glucopyranose has a density of 1.3±0.1 g/cm3, a boiling point of 383.5±42.0 °C at 760 mmHg, and a flash point of 185.7±27.9 °C . It also has a molar refractivity of 46.8±0.4 cm3, a polar surface area of 88 Å2, and a molar volume of 157.1±5.0 cm3 .

Scientific Research Applications

  • O-methylated Amylose and Cyclodextrins :

    • The conformation of glucopyranose units in O-methylated amylose, cyclodextrins, and model O-methylated glucoses was studied using PMR and IR spectroscopy. The findings revealed the chair "Cl" conformation of the glucopyranose units. Additionally, the study investigated the hydrogen bonding in partially methylated compounds in different solvents, revealing an internal hydrogen bond in 2,6-di-O-methylated α- and β-cyclodextrin that contributes to their resistance to methylation. These insights can guide the design and synthesis of cyclodextrin-based drug delivery systems and other applications (Casu, Reggiani, Gallo, & Vigevani, 1968).
  • Endotoxin Antagonist :

    • A derivative, E5564, was designed as a synthetic lipodisaccharide to antagonize the toxic effects of endotoxin, a component of Gram-negative bacteria. This compound showed promise in vitro and in vivo as an antagonist of LPS without agonistic activity, making it a potential therapeutic agent for diseases caused by endotoxin. The specificity of this compound and its interactions with cell surface receptors could guide further research in developing treatments for endotoxin-related conditions (Mullarkey et al., 2003).
  • Antitumor Activity of Galloyl Glucosides :

    • Twelve galloyl glucosides synthesized from D-glucose showed diverse substitution patterns and demonstrated inhibitory effects on various human cancer cell lines in vitro and in vivo. These findings suggest the potential of galloyl glucoside derivatives for developing new antitumor agents (Li, Dong, & Cui, 2015).
  • Oxidation Kinetics :

    • The oxidation of 3-O-methyl-D-glucopyranose by Cr(VI) in an acidic medium was studied to understand its reaction pathways and final products. The study offers insights into the redox reaction mechanisms, potentially guiding future research on the chemical behavior and applications of similar compounds (Frascaroli, Salas-peregrin, Sala, & Signorella, 2009).
  • Serodiagnosis of Leprosy :

    • The compound's use in creating an antigen for the serodiagnosis of leprosy was explored. The research indicates that 3,6-di-O-methyl-beta-D-glucopyranose in its cyclic hemiacetal form is necessary for binding anti-glycolipid IgM from leprosy patients. This has promising implications for the development of diagnostic tools for leprosy and potentially other diseases (Cho et al., 1984).
  • Ring-Opening Polymerization :

    • New 1,4-anhydro-glucopyranose derivatives were synthesized, and their polymerizability was studied. The research into these compounds' polymerization could influence the development of new materials and applications in biodegradable plastics, drug delivery systems, and more (Yoshida et al., 1998).

properties

IUPAC Name

(3R,4S,5R,6R)-6-(hydroxymethyl)-3,4-dimethoxyoxane-2,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O6/c1-12-6-5(10)4(3-9)14-8(11)7(6)13-2/h4-11H,3H2,1-2H3/t4-,5-,6+,7-,8?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYIWHJCOMWKNU-KEWYIRBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC(C1OC)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H](OC([C@@H]1OC)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595384
Record name 2,3-Di-O-methyl-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-DI-O-Methyl-D-glucopyranose

CAS RN

1133-45-5
Record name 2,3-Di-O-methyl-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
T TERUI, T YADOMAE, H YAMADA… - Chemical and …, 1974 - jstage.jst.go.jp
Methylation analysis is one of the most useful methods for the determination of poly-saccharide structure. The key point of methylation analysis is the identification of partially methylated …
Number of citations: 5 www.jstage.jst.go.jp
SC Varshney, SAI Rizvi, PC Gupta - Journal of Agricultural and …, 1973 - ACS Publications
A new water-soluble complex polysaccharide con-sisting of D-galactose, o-glucose,-mannose, and D-xylose in the molar ratio of 2: 2: 7: 1 has been isolated from the defatted seeds of …
Number of citations: 14 pubs.acs.org
HC Srivastava, PP Singh - Carbohydrate Research, 1967 - Elsevier
Tamarind-kernel powder, on fractionation, afforded a homogeneous polysaccharide composed of D-glucose, D-xylose, D-galactose, and L-arabinose in the molar ratios of 8:4:2:1. …
Number of citations: 85 www.sciencedirect.com
EC Fernandez, ML Laver - Wood and fiber science, 1986 - wfs.swst.org
A glucomannan has been isolated from the holocellulose fraction of the inner bark of Douglas-fir [Pseudotsuga menziesii (Mirb.) Franco], and its structure and physical constants have …
Number of citations: 1 wfs.swst.org
M Patkhullaeva, LG Mzhel'skaya… - Chemistry of Natural …, 1973 - Springer
The structures of ladyginoside D — a pentaoside of hederagenin — and of ladyginoside F — a heptaoside of hederagenin — isolated from the roots ofLadyginia bucharica have been …
Number of citations: 3 link.springer.com
S Krait, A Salgado, M Malanga, T Sohajda… - … of Chromatography A, 2022 - Elsevier
The separation of daclatasvir and its R,R,R,R-enantiomer was studied by capillary electrophoresis using various randomly methylated β-CDs and the single isomer heptakis(2,6-di-O-…
Number of citations: 6 www.sciencedirect.com
K Katō, F Watanabe, S Eda - Agricultural and Biological Chemistry, 1977 - Taylor & Francis
Methylation analyses and partial acid hydrolysis have indicated the similarity of the interior chains of the glucuronomannan, obtained from extracellular polysaccharides of tobacco cells …
Number of citations: 23 www.tandfonline.com
B Norrman - Acta Chem Scand, 1968 - actachemscand.org
Dextran haa been partially methylated with dimethyl sulphate in alkaline solution and the distribution of methoxyl groups has been determined by hydrolysis and resolution of the …
Number of citations: 25 actachemscand.org
DJ Manners, IR Pennie, JF Ryley - Carbohydrate research, 1973 - Elsevier
When the unicellular organism Prototheca zopfii was grown on a malt-agar medium, a mixture of polysaccharides was synthesised which could be subsequently extracted from the dried …
Number of citations: 23 www.sciencedirect.com
M Tako, H Taba, K Uechi, Y Tamaki… - Journal of Polymer and …, 2022 - researchgate.net
Unusually branched pectin was isolated from leaves of a traditional medicine, Artemisia indica Willd. var. indica that was grown in Okinawa, Japan. D-Galacturonic acid, L-arabinose, D-…
Number of citations: 2 www.researchgate.net

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